N-(6-methylpyridin-2-yl)-3-(morpholin-4-ylsulfonyl)benzamide
Description
N-(6-Methylpyridin-2-yl)-3-(morpholin-4-ylsulfonyl)benzamide is a benzamide derivative featuring a 6-methylpyridin-2-ylamine group at the benzamide’s nitrogen and a morpholine sulfonyl substituent at the benzene ring’s 3-position. This compound’s structural uniqueness lies in the combination of a pyridinylamide core with a sulfonyl-linked morpholine moiety, which may influence its physicochemical properties (e.g., solubility, logP) and biological interactions, particularly in targeting nicotinic acetylcholine receptors (nAChRs) or other enzymes/proteins .
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-13-4-2-7-16(18-13)19-17(21)14-5-3-6-15(12-14)25(22,23)20-8-10-24-11-9-20/h2-7,12H,8-11H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJILXHBQPYPQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-3-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-aminobenzamide with 6-methylpyridine-2-carboxylic acid under appropriate coupling conditions.
Introduction of the Morpholin-4-ylsulfonyl Group: The morpholin-4-ylsulfonyl group is introduced via sulfonylation of the benzamide intermediate using morpholine and a sulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-3-(morpholin-4-ylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(6-methylpyridin-2-yl)-3-(morpholin-4-ylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Halogenated Derivatives
- However, its selectivity for nAChR subtypes remains uncharacterized in the evidence.
- 3-Chloro-N-(6-methylpyridin-2-yl)-4-(pyridine-3-yl)-benzamide (Compound 41, ) : Chlorine’s electron-withdrawing nature may increase metabolic stability compared to fluorine. Molecular weight (C₁₈H₁₄ClN₃O·2HCl·0.5H₂O: 428.19 g/mol) suggests higher hydrophilicity than the target compound .
Cyano-Substituted Derivatives
- Melting point (266–268°C) indicates high crystallinity .
- 3-Cyano-N-(6-methylpyridin-2-yl)-4-(pyridine-3-yl)-benzamide (Compound 59, ): The pyridinyl group may facilitate hydrogen bonding, contrasting with the morpholine sulfonyl group in the target compound, which offers both hydrogen-bond acceptor (sulfonyl) and donor (morpholine) sites .
Lead Compound from nAChR Studies
- 4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide (Compound 1, ) : This lead NAM exhibits ~5-fold selectivity for hα4β2 over hα3β4 nAChRs. The allyloxy group at the 4-position contrasts with the target compound’s 3-morpholinylsulfonyl group, suggesting divergent binding modes. The absence of a sulfonyl group in Compound 1 may reduce steric hindrance but limit interactions with polar residues .
Implications for Drug Design
The morpholine sulfonyl group in the target compound may confer distinct advantages:
Enhanced Solubility: The morpholine ring and sulfonyl group improve aqueous solubility compared to halogenated or cyano-substituted analogs.
Target Engagement: The sulfonyl group could interact with basic residues (e.g., lysine, arginine) in nAChR allosteric sites, a feature absent in allyloxy or cyano analogs .
Metabolic Stability : Morpholine’s saturated oxygen heterocycle may reduce oxidative metabolism compared to pyridinyl or fluorophenyl groups .
Further studies are needed to validate these hypotheses and compare the target compound’s potency, selectivity, and pharmacokinetics with its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
